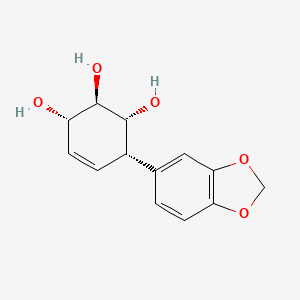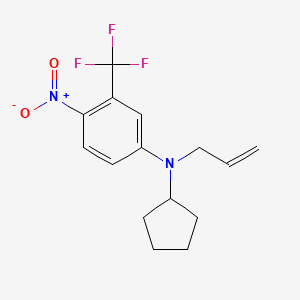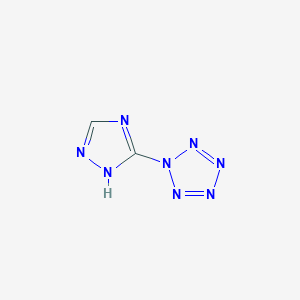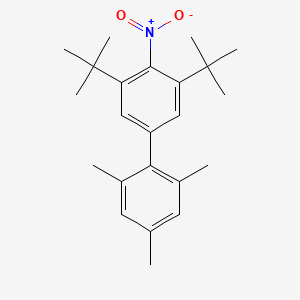
3',5'-Di-tert-butyl-2,4,6-trimethyl-4'-nitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl is an organic compound characterized by its complex structure, which includes tert-butyl groups, methyl groups, and a nitro group attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the nitration of a biphenyl precursor followed by alkylation to introduce the tert-butyl and methyl groups. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine, Lewis acids like aluminum chloride.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of halogen atoms or other functional groups at the aromatic ring positions.
Wissenschaftliche Forschungsanwendungen
3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which 3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl exerts its effects depends on its chemical structure. The nitro group can participate in redox reactions, while the tert-butyl and methyl groups influence the compound’s steric and electronic properties. These features enable the compound to interact with specific molecular targets and pathways, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene: Another compound with tert-butyl groups and a mesitylene core, used as an antioxidant.
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but without the nitro group, used in different chemical reactions.
Eigenschaften
CAS-Nummer |
143726-83-4 |
|---|---|
Molekularformel |
C23H31NO2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
2-(3,5-ditert-butyl-4-nitrophenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C23H31NO2/c1-14-10-15(2)20(16(3)11-14)17-12-18(22(4,5)6)21(24(25)26)19(13-17)23(7,8)9/h10-13H,1-9H3 |
InChI-Schlüssel |
SSSABMVHUJTPHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=C(C(=C2)C(C)(C)C)[N+](=O)[O-])C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
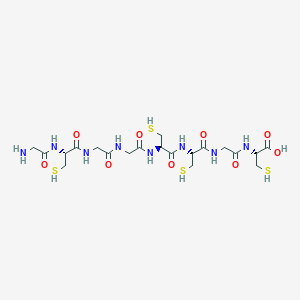
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)
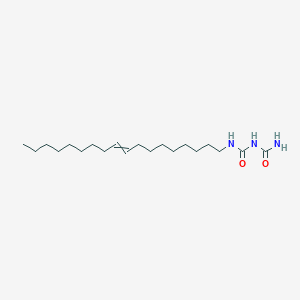
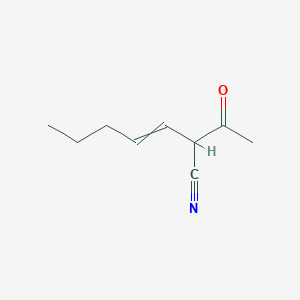
![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)
![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)

![4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12544197.png)

